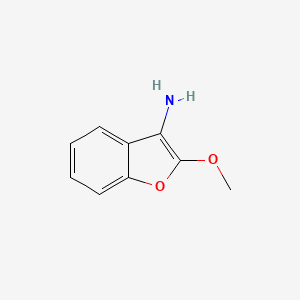

2-Methoxybenzofuran-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxybenzofuran-3-amine is a heterocyclic organic compound featuring a benzofuran core (a fused benzene and furan ring) with a methoxy (-OCH₃) substituent at position 2 and an amine (-NH₂) group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxybenzofuran-3-amine typically involves the formation of the benzofuran ring followed by the introduction of the methoxy and amine groups. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core. Subsequent functionalization can introduce the methoxy and amine groups .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the synthesis of complex benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzofuran-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Methoxybenzofuran-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzofuran derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methoxybenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes like carbonic anhydrase and tyrosinase, which are involved in various physiological processes .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

(a) 2-Ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine (CAS 1341377-12-5)

- Key Differences :

- The benzofuran ring is partially saturated (2,3-dihydro), reducing aromaticity.

- Substituents include ethyl (position 2) and propyl (position 5) groups instead of methoxy.

- Implications: Reduced aromaticity may enhance solubility but decrease stability compared to the fully aromatic 2-methoxy derivative.

(b) (R)-5-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 1228561-06-5)

- Key Differences :

- Methoxy group at position 5 (vs. position 2).

- Stereochemistry: The (R)-configuration introduces chirality, which could influence binding affinity in enantioselective reactions.

- Implications: Positional isomerism (methoxy at 5 vs.

(c) (3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine (CAS 1228569-21-8)

- Key Differences :

- Methoxy group at position 4.

- Partial saturation (2,3-dihydro) and stereochemistry at position 3.

- Implications :

Functional Group Variations

(a) 2-(6-Methoxybenzofuran-3-yl)acetic acid (CAS 69716-05-8)

- Key Differences :

- Replaces the amine group with an acetic acid (-CH₂COOH) moiety.

- Implications: The carboxylic acid group introduces polarity, enhancing water solubility but limiting passive diffusion across biological membranes. Potential for salt formation (e.g., sodium salts) or conjugation (e.g., ester prodrugs) compared to the primary amine .

(b) (5-Bromofuran-2-yl)methylamine

- Key Differences :

- Contains a brominated furan ring and trifluoromethylphenyl group.

- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, diverging from the electron-donating methoxy group in 2-methoxybenzofuran-3-amine .

Heterocyclic Amines with Distinct Cores

(a) Metsulfuron Methyl Ester (CAS in )

- Key Differences :

- Features a triazine ring and sulfonylurea bridge instead of benzofuran.

- Methoxy and methyl groups on the triazine core.

- Implications :

(b) 2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

- Key Differences :

- Benzonitrile core with chloro, methoxy, and amine substituents.

- Implications :

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The position of methoxy and amine groups significantly impacts electronic properties and biological interactions. For example, dihydro derivatives (e.g., ) may offer advantages in solubility but require stability studies.

- Synthetic Applications : Chirality in (R)-configured analogs (e.g., CAS 1228561-06-5) underscores the need for asymmetric synthesis methods .

- Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence, necessitating experimental validation of its properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Methoxybenzofuran-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of 2-methoxybenzofuran-3-carbaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions. Alternative routes include Buchwald-Hartwig coupling for introducing the amine group to the benzofuran scaffold . Optimization should focus on solvent choice (e.g., methanol or THF), temperature (60–80°C), and catalyst loading (e.g., Pd(OAc)₂ for coupling reactions). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for methoxy singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C). The aromatic protons of the benzofuran ring typically appear between δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 178.1 (C₉H₉NO₂). High-resolution MS is recommended to confirm molecular formula .

- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are diagnostic .

Q. How does the methoxy substituent influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group directs electrophiles to the para position of the benzofuran ring. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives, while halogenation (e.g., Br₂/FeCl₃) occurs at the 5- or 7-position. Kinetic studies using UV-Vis spectroscopy can monitor reaction progress .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and frontier molecular orbitals. Molecular docking (AutoDock Vina) against targets like serotonin receptors can predict binding modes. Use PubChem’s 3D conformer library (CID 135565433) as a starting point .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validate data using orthogonal methods:

- Compare HPLC retention times with authentic standards .

- Replicate synthesis under inert atmosphere (N₂/Ar) to rule out oxidation side products .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the emerging applications of this compound in designing enzyme inhibitors or fluorescent probes?

- Methodological Answer : The amine group enables conjugation with fluorophores (e.g., dansyl chloride) for probe development. In enzyme studies, derivatives act as tryptophan hydroxylase inhibitors via competitive binding at the cofactor site. Structure-activity relationship (SAR) studies should modify the methoxy position and amine substituents .

Q. What safety protocols are critical when handling this compound, given its potential toxicity?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation). Use fume hoods for synthesis, nitrile gloves, and lab coats. Store under nitrogen at 2–8°C to prevent degradation. Toxicity screening (e.g., Ames test) is advised before biological assays .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-methoxy-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H9NO2/c1-11-9-8(10)6-4-2-3-5-7(6)12-9/h2-5H,10H2,1H3 |

InChI Key |

SXIJXAIIZQULFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2O1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.